N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide
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Overview
Description
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide” is a complex organic compound that contains a 1,2,3-triazine ring . 1,2,3-Triazines are a class of nitrogen-containing heterocycles . The compound also contains a naphthalene sulfonamide group, which is a common motif in various pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar triazine derivatives has been reported in the literature . Typically, these syntheses involve the reaction of amines with carbonitriles under various conditions .Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions. They can act as electrophiles in reactions with nucleophiles, or as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, and reactivity can be influenced by the presence and position of different functional groups .Scientific Research Applications
Photodegradation of Pesticides
- The photodegradation of Azinphos-ethyl, a compound structurally similar to the one , has been studied. This research provides insight into the decay mechanisms of such compounds, which can be relevant for understanding the environmental impact and degradation pathways of the given compound (Abdou, Sidky & Wamhoff, 1987).
Structural and Computational Analysis
- A sulfonamide compound closely related to the one you're interested in has been synthesized and characterized. This study involved X-ray structural analysis, vibrational frequency calculations, and other theoretical approaches, providing a framework for understanding the physical and chemical properties of similar compounds (Sarojini, Krishnan, Kanakam & Muthu, 2012).
Corrosion Inhibition
- Research on tetrahydro-1,2,4-triazines, including triazene moieties, has demonstrated their effectiveness in inhibiting corrosion of carbon steel in acidic environments. This indicates potential applications of the compound in material science, especially in corrosion protection (Abd El‐Lateef, Shalabi, Arab & Abdallah, 2022).
Molecular and Crystal Structure Studies
- A study on 1,2,4-triazine-containing sulfonamide derivatives helps in understanding the structural aspects of such compounds, including their conformation and intermolecular interactions. This can aid in predicting the behavior of the compound in various environments (Branowska, Wysocki, Wolińska, Koc, Stańska, Mirosław & Karczmarzyk, 2022).
Luminophore Studies
- The compound has been examined as an organic luminophore, particularly in different crystal forms, providing insights into its optical properties and potential applications in fields like optical sensors and display technologies (Bolotin, Mikhlina, Arkhipova & Kuz’mina, 2012).
PET Imaging Research
- Carbon-11 labeled naphthalene-sulfonamides, similar in structure to the compound , have been synthesized for potential use in PET (Positron Emission Tomography) imaging. This suggests its possible use in medical imaging and diagnostic procedures (Wang, Cooley, Gao, Miller, Sledge, Hutchins & Zheng, 2008).
Microwave-Assisted Synthesis
- Studies on the microwave-assisted synthesis of similar compounds reveal methods for rapid and efficient production, which can be critical for pharmaceutical and industrial applications (Williams, Dandepally, Gilyazova, Witherspoon & Ibeanu, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-19-16-9-3-4-10-17(16)21-22-23(19)13-12-20-27(25,26)18-11-5-7-14-6-1-2-8-15(14)18/h1-11,20H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIKBPXDPCVPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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